2-Iodo-6-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2-Iodo-6-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of azaindoles Azaindoles are heterocyclic compounds containing a nitrogen atom in the indole ring This particular compound is characterized by the presence of a phenylsulphonyl group, an iodine atom, a methyl group, and a nitro group attached to the azaindole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 6-methyl-5-nitro-7-azaindole, followed by the introduction of the phenylsulphonyl group. The iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The phenylsulphonyl group is then introduced through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-6-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the iodine atom.
- Reduction of the nitro group results in the formation of 1-(Phenylsulphonyl)-2-iodo-6-methyl-5-amino-7-azaindole.
- Oxidation of the methyl group leads to the formation of 1-(Phenylsulphonyl)-2-iodo-5-nitro-7-azaindole-6-carboxylic acid.
Scientific Research Applications
2-Iodo-6-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Iodo-6-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The phenylsulphonyl group can form strong interactions with proteins, potentially inhibiting their function. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The iodine atom may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 1-(Phenylsulphonyl)-2-iodo-5-nitro-7-azaindole
- 1-(Phenylsulphonyl)-2-iodo-6-methyl-7-azaindole
- 1-(Phenylsulphonyl)-2-bromo-6-methyl-5-nitro-7-azaindole
Comparison: 2-Iodo-6-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the presence of the iodine atom and the nitro group in specific positions may enhance its reactivity and potential biological activity. The methyl group also contributes to its unique steric and electronic properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodo-6-methyl-5-nitropyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3O4S/c1-9-12(18(19)20)7-10-8-13(15)17(14(10)16-9)23(21,22)11-5-3-2-4-6-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKNEJJEEPRYPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)I)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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